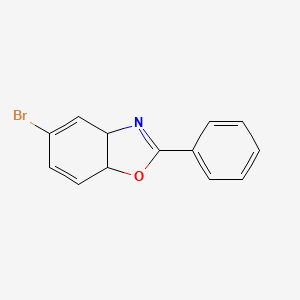
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated phenyl derivatives under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . Other methods involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient catalytic processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
5-Bromo-2-phenylbenzoxazole: Similar in structure but lacks the dihydro component.
2-Phenylbenzoxazole: Another derivative with notable antimicrobial properties.
Uniqueness
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which contribute to its enhanced biological activities compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
831218-68-9 |
|---|---|
Formule moléculaire |
C13H10BrNO |
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
5-bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8,11-12H |
Clé InChI |
LUVRKXZIOAONLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3C=C(C=CC3O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
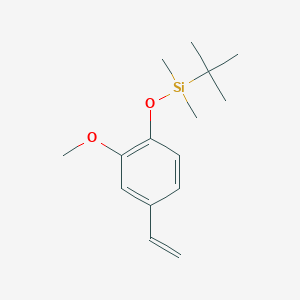
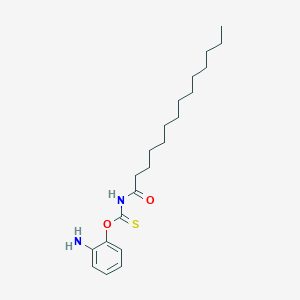
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
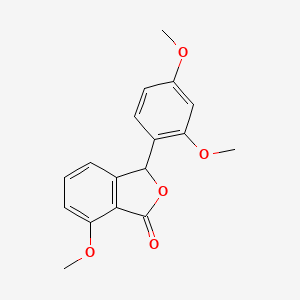
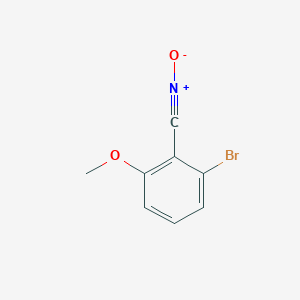
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
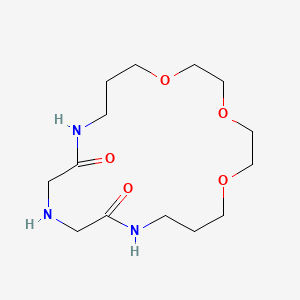
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

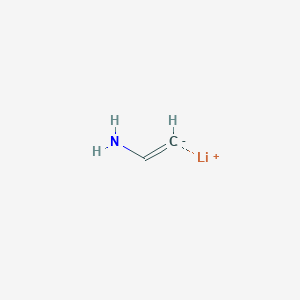
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
